4-Isopropylphenol
Overview
Description
4-Isopropylphenol is an organic compound that serves as a model for studying the oxidation of organic compounds with air oxygen in aqueous media. It contains a hydrogen atom at the tertiary carbon atom in the α-position with a benzene ring and a hydroxyl group, which facilitates the mass-spectrometric detection of its oxidation products in negative ions mode .
Synthesis Analysis
The synthesis of compounds related to 4-isopropylphenol involves multicomponent reactions, as demonstrated in the synthesis of a 4H-pyran molecule using 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and BF3:OEt2 as a catalyst . Another synthesis approach involves the reaction of 4,4′-isopropylidendiphenol with 4-nitrophthalonitrile to obtain bis-metallophthalocyanines .
Molecular Structure Analysis
The molecular structure of 4-isopropylphenol and its derivatives has been extensively studied using various techniques. X-ray diffraction studies have provided insights into the crystal structure of 4-isopropylphenol at different temperatures, revealing the thermal expansion coefficients and characterizing the torsional motion of the isopropyl group . Computational methods such as DFT-B3LYP have been used to investigate the vibrational spectrum and HOMO-LUMO of related compounds, showing good agreement with experimental values .
Chemical Reactions Analysis
4-Isopropylphenol undergoes oxidation in aqueous solutions, forming dimeric and oligomeric products. The major product is formed via nucleophilic addition of the starting 4-isopropylphenol at the intermediate product of its oxidation, quinone methide . The electrochemical oxidation of 4-isopropylphenol can be tuned by changing the electrode potential, with the highest conversion observed at potentials between 1.5-3.0 V .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropylphenol and its derivatives have been characterized through various spectroscopic methods. The atomic charge distribution in the 4-isopropylphenol molecule has been derived from atomic polar tensors, indicating an intermediate structure between the aromatic ring and the quinoid one . The electrochemical properties of related bis-metallophthalocyanines have been examined, showing interactions between the phthalocyanine rings . Additionally, the influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been evaluated, with bicarbonate ions enhancing the degradation rate .
Scientific Research Applications
Oxidation in Aqueous Solutions
4-Isopropylphenol (4-IPP) has been studied for its oxidation behavior in aqueous solutions. It's been found that the oxidation becomes noticeable as the solution's pH approaches the pKa value of 4-IPP (10.25). Major products formed include 4-isopropyl-2-(4-isopropylphenoxy)phenol, which occurs through nucleophilic addition at the intermediate oxidation product, quinone methide (Zenkevich & Pushkareva, 2018).
Sonochemical Degradation
Research has evaluated the influence of mineral and organic matrices on the sonochemical degradation of 4-IPP. It has been discovered that in the presence of bicarbonate, the sonolytic degradation of 4-IPP improves, involving the formation of the carbonate radical (Chiha et al., 2010).
X-Ray Diffraction Analysis
The crystal structure of 4-IPP has been analyzed using X-ray diffraction to determine its structure at various temperatures. This analysis helps in understanding the thermal expansion coefficients and molecular dynamics of 4-IPP (Wójcik & Holband, 2002).
Environmental Degradability
4-IPP has been investigated as a reference candidate for studying environmental and ecological risks posed by chemicals. It meets the ready biodegradability passing level in closed bottle and manometric respirometry tests, indicating its environmental friendliness (Gu et al., 2020).
Atomic Charge Distribution
Studies on the atomic charge distribution in the 4-IPP molecule have been conducted. This research provides insights into the electronic structure of 4-IPP and related compounds, which is crucial for understanding its chemical behavior (Misiaszek & Szostak, 2000).
Hydrogen Bonding Studies
The hydrogen bonding association of 4-IPP in various solvents has been studied using high-resolution NMR spectroscopy. This research provides a deeper understanding of the molecular interactions involving 4-IPP (Luo et al., 2001).
Zeolite Catalysis
4-IPP has been used in studies exploring zeolite-catalyzed gas-phase alkylation reactions. Understanding the reaction pathways and product selectivity in these processes is crucial for industrial applications (Xu et al., 2013).
Synthesis Applications
4-IPP has been involved in synthesis studies, such as the treatment of 4-methylcoumarins leading to the formation of isopropylphenols, highlighting its role in chemical synthesis (Chang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQWHNMBPIWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-32-0 (hydrochloride salt) | |
Record name | 4-Isopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5042299 | |
Record name | 4-Isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 4-Isopropylphenol | |
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Record name | p-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | p-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
4-Isopropylphenol | |
CAS RN |
99-89-8 | |
Record name | 4-Isopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Isopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1888 | |
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Record name | Phenol, 4-(1-methylethyl)- | |
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Record name | 4-Isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-isopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.544 | |
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Record name | P-ISOPROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F59JOO816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | p-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.3 °C | |
Record name | p-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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